molecular formula C8H5Cl2N3O B12939662 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine

2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B12939662
M. Wt: 230.05 g/mol
InChI Key: DLABNVXSAOTYBO-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or dechlorinated compounds.

Scientific Research Applications

2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine distinguishes it from other similar compounds. This functional group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

2,4-dichloro-7-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3O/c1-14-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3

InChI Key

DLABNVXSAOTYBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1

Origin of Product

United States

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